molecular formula C8H6BrF2NO B1274874 2-bromo-N-(2,4-difluorophenyl)acetamide CAS No. 149053-57-6

2-bromo-N-(2,4-difluorophenyl)acetamide

Cat. No. B1274874
M. Wt: 250.04 g/mol
InChI Key: NFFFURNQKMXKPY-UHFFFAOYSA-N
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Patent
US05571921

Procedure details

5.16 g (40 mmol) of 2,4-difluoroaniline and 6.3 g (40 mmol) of bromoacetyl chloride are treated in 200 ml of dichloromethane with 5.17 g (40 mmol) of Hunig base. After 4 h, the mixture is washed twice with 1N hydrochloric acid and once with water, dried (MgSO4) and concentrated.
Quantity
5.16 g
Type
reactant
Reaction Step One
Quantity
6.3 g
Type
reactant
Reaction Step One
Quantity
5.17 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:8]=[C:7]([F:9])[CH:6]=[CH:5][C:3]=1[NH2:4].[Br:10][CH2:11][C:12](Cl)=[O:13].CCN(C(C)C)C(C)C>ClCCl>[Br:10][CH2:11][C:12]([NH:4][C:3]1[CH:5]=[CH:6][C:7]([F:9])=[CH:8][C:2]=1[F:1])=[O:13]

Inputs

Step One
Name
Quantity
5.16 g
Type
reactant
Smiles
FC1=C(N)C=CC(=C1)F
Name
Quantity
6.3 g
Type
reactant
Smiles
BrCC(=O)Cl
Name
Quantity
5.17 g
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
200 mL
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the mixture is washed twice with 1N hydrochloric acid and once with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
BrCC(=O)NC1=C(C=C(C=C1)F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.